molecular formula C9H7F3O3 B3186628 3-Methoxy-4-(trifluoromethoxy)benzaldehyde CAS No. 1261483-00-4

3-Methoxy-4-(trifluoromethoxy)benzaldehyde

Cat. No. B3186628
CAS RN: 1261483-00-4
M. Wt: 220.14 g/mol
InChI Key: XAHZURBOVLDNLP-UHFFFAOYSA-N
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Description

3-Methoxy-4-(trifluoromethoxy)benzaldehyde is an aromatic compound with the molecular formula C9H7F3O3 and a molecular weight of 220.15 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 3-Methoxy-4-(trifluoromethoxy)benzaldehyde is 1S/C9H7F3O3/c1-14-8-4-6(5-13)2-3-7(8)15-9(10,11)12/h2-5H,1H3 . This indicates the presence of a methoxy group (-OCH3) and a trifluoromethoxy group (-OCF3) attached to a benzene ring, with an aldehyde group (-CHO) also attached to the ring.


Physical And Chemical Properties Analysis

3-Methoxy-4-(trifluoromethoxy)benzaldehyde is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Oxidation Mechanisms

  • The oxidation of various methoxy benzaldehydes, including 3-Methoxy-4-(trifluoromethoxy)benzaldehyde, has been studied in aqueous acetic acid medium. This research reveals that the oxidation leads to the formation of corresponding carboxylic acids, and a mechanism for this process is proposed based on observed kinetics (Malik, Asghar, & Mansoor, 2016).

Optical and Nonlinear Optical Properties

  • Physical characterization of organic nonlinear optical crystals, including 3-Methoxy-4-(trifluoromethoxy)benzaldehyde, has shown that these compounds can be used in nonlinear optics due to their optical transmission, mechanical hardness, and laser damage properties (Venkataramanan, Uchil, & Bhat, 1994).

Synthesis Improvement

  • Research has been conducted to improve the synthetic process of various methoxy benzaldehydes, which is essential for producing these compounds more efficiently and potentially at a lower cost (Feng, 2002).

Application in Solid Phase Organic Synthesis

  • Studies have explored the use of electron-rich benzaldehyde derivatives in solid phase organic synthesis. This research is significant for developing new methods in organic synthesis and pharmaceuticals (Swayze, 1997).

Structural and Spectroscopic Studies

  • The structure and spectroscopic characteristics of methoxy-substituted benzaldehydes have been examined, providing valuable information on their physical and chemical properties (Özay, Yıldız, Ünver, & Durlu, 2013).

Comparative Molecular Studies

  • Comparative analysis of molecular structures and vibrational spectral studies of different methoxy benzaldehydes have been carried out. Such studies are crucial for understanding the molecular behavior and potential applications of these compounds (Yadav, Sharma, & Kumar, 2018).

Safety and Hazards

This compound has been classified with the signal word “Warning” and hazard statements H315, H319, and H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-methoxy-4-(trifluoromethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-14-8-4-6(5-13)2-3-7(8)15-9(10,11)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHZURBOVLDNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-(trifluoromethoxy)benzaldehyde

CAS RN

1261483-00-4
Record name 3-Methoxy-4-(trifluoromethoxy)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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